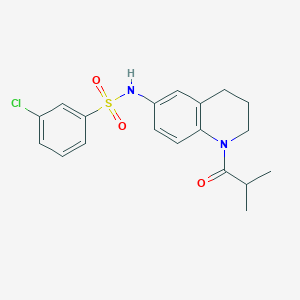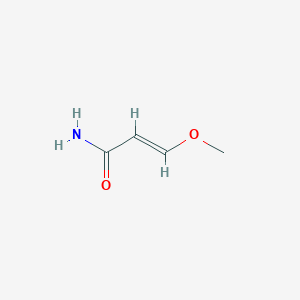
3-氯-N-(1-异丁酰-1,2,3,4-四氢喹啉-6-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" is a derivative of tetrahydroquinoline, which is a structural motif found in various biologically active compounds. The presence of a benzenesulfonamide moiety is significant as it is commonly associated with various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can offer insights into its potential properties and synthesis.
Synthesis Analysis
The synthesis of related chloroquinoline derivatives often involves multi-step reactions starting from simpler quinoline precursors. For instance, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . Similarly, the synthesis of 7-chloroquinoline derivatives bearing the benzenesulfonamide moiety was initiated from 4,7-dichloroquinoline . These methods could potentially be adapted for the synthesis of the compound by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and GC-MS, as demonstrated for the N-benzyl-6-chloro derivative . Additionally, X-ray powder diffraction (XRPD) can be used to determine the crystalline structure, as seen with the orthorhombic system found for the aforementioned compound . These techniques would likely be applicable for analyzing the molecular structure of "3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide".
Chemical Reactions Analysis
The chemical reactivity of chloroquinoline derivatives can vary depending on the substituents present. For example, N-(chlorosulfonyl)imidoyl chlorides show regioselective reactivity with anilines and tetrahydroquinoline, leading to derivatives of 1,2,4-benzothiadiazine 1,1-dioxide . The presence of a benzenesulfonamide group in the compound of interest suggests that it may undergo similar reactions, potentially leading to heterocyclic products.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. For instance, the crystalline structure determined by XRPD can affect the compound's solubility and stability . The presence of a chloro group and a benzenesulfonamide moiety can also impact the compound's acidity, basicity, and potential for forming hydrogen bonds, which in turn can influence its pharmacokinetic properties. The specific properties of "3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" would need to be empirically determined, but insights can be drawn from related compounds .
科学研究应用
四氢喹啉衍生物
四氢喹啉衍生物的研究,例如一些 4-喹啉基偶氮-N-嘧啶基苯磺酰胺衍生物的合成和抗菌评价,展示了喹啉化合物在开发抗菌剂方面的潜力。这些化合物对革兰氏阳性菌表现出高活性,表明它们在药物开发中的药用化学潜力 (应用化学中的生物界面研究,2019).
磺酰脲和碳酸酐酶抑制剂
磺酰脲化合物,包括各种苯磺酰胺,因其对在生理过程中起关键作用的人碳酸酐酶的抑制作用而被广泛研究。例如,带有吡啶环的新型苯磺酰胺衍生物已被合成并评估为转移氢化的催化剂,表明它们在催化和制药应用中的潜力 (无机化学欧洲杂志,2013).
杂环化学和药物开发
杂环化合物的探索,包括基于异喹啉和四氢喹啉骨架的化合物,在药物发现中具有重要意义。这些化合物通常表现出一系列生物活性,从抗癌到抗菌特性。例如,取代的 1,2,3,4-四氢异喹啉已被合成并评估为抗癌剂,证明了杂环化学在开发新治疗剂中的重要性 (癌症研究,2010).
化学合成和分子相互作用
具有特定官能团(例如磺酰胺)的化合物的合成和表征在理解分子相互作用和开发新材料或药物中起着至关重要的作用。关于异喹啉衍生物的合成、X 射线表征和理论分析的研究突出了在设计具有所需性质的化合物时详细结构分析的重要性 (新化学杂志,2020).
属性
IUPAC Name |
3-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13(2)19(23)22-10-4-5-14-11-16(8-9-18(14)22)21-26(24,25)17-7-3-6-15(20)12-17/h3,6-9,11-13,21H,4-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYFBQGBFPXXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2546761.png)
![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)

![2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2546769.png)




![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide](/img/structure/B2546776.png)

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)